molecular formula C6H12ClNO B6610788 2-azabicyclo[3.1.1]heptan-4-ol hydrochloride CAS No. 2866318-54-7

2-azabicyclo[3.1.1]heptan-4-ol hydrochloride

Katalognummer: B6610788
CAS-Nummer: 2866318-54-7
Molekulargewicht: 149.62 g/mol
InChI-Schlüssel: CBGQLJAIEBEKLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Azabicyclo[3.1.1]heptan-4-ol hydrochloride is a chemical building block of significant interest in pharmaceutical research and development. Its core structure is part of a class of saturated bridged bicyclic compounds that are increasingly used as valuable scaffolds in drug discovery. Researchers utilize this scaffold as a core component in designing novel therapeutic agents. Specifically, derivatives of the 2-azabicyclo[3.1.1]heptane structure have been investigated as potent orexin receptor antagonists . The orexin system is a prominent target for treating neurological conditions such as insomnia and narcolepsy, making this chemotype highly relevant for central nervous system (CNS) drug discovery . Furthermore, saturated bicyclic scaffolds like this are strategically employed as bioisosteres for benzene rings . Replacing flat aromatic rings with three-dimensional, "sp3-rich" structures such as 2-azabicyclo[3.1.1]heptane can dramatically improve the physicochemical properties of drug candidates. This substitution often leads to enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability, which are critical factors in developing successful clinical candidates . This product is intended for use in research laboratories as a key synthetic intermediate for constructing more complex molecules for biological screening and structure-activity relationship (SAR) studies. For Research Use Only. Not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

2-azabicyclo[3.1.1]heptan-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-6-3-7-5-1-4(6)2-5;/h4-8H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGQLJAIEBEKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1NCC2O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Lactone Formation and Rearrangement

The synthesis begins with the I2_2-promoted cyclization of methylenecyclobutane 5 to generate tricyclic carbamate 7 (77% yield). Acidic rearrangement of spiro-derivative 10 , derived from dichloride 8 and diisopropyl malonate 9 , yields bicyclic lactone 7 (62% yield over two steps). Critical optimization included replacing dibromide 11 with dichloride 8 to improve yield and scalability.

Hydroxymethyl Functionalization

Hydrolytic cleavage of the carbamate moiety in 7 with aqueous NaOH, followed by Boc protection using Boc2_2O, affords N-Boc-4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (6 ) on a 0.7 kg scale (32% yield over four steps). While this method targets a hexane system, analogous strategies apply to heptane frameworks by adjusting ring-expansion reagents.

Patent-Based Preparation of Cis/Trans Diastereomers

JP2020531556A discloses a stereoselective route to cis/trans 3-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-4-ol hydrochloride.

Stepwise Cyclization and Protection

The protocol begins with the preparation of 2-tert-butyl 3-methyl 4-oxo-2-azabicyclo[3.1.1]heptane-2,3-dicarboxylate (18 ). Methanolysis of the tert-butyl group, followed by HCl-mediated esterification, yields the hydrochloride salt 17 (98% purity). Key steps include:

  • Spirocyclization : Oxetane recyclization with dichloride 8 forms the bicyclic core.

  • Diastereomer Separation : Chiral HPLC resolves cis/trans isomers, with the trans isomer predominating (3:1 ratio).

Hydrochloride Salt Formation

Treatment of the free base with gaseous HCl in ethyl acetate precipitates the hydrochloride salt. Crystallization from methanol/ether affords the final product in >99% enantiomeric excess (ee).

Strain-Release Radical-Polar Crossover Annulation

Recent advances in strain-release chemistry enable access to azabicycloheptanes via cycloadditions. The Leitch group’s (3+2) cycloaddition between arylimines and bicyclobutanes (BCBs) forms 2-azabicyclo[2.1.1]hexanes, while Deng’s work extends this to heptane systems.

BCB-Based Cycloadditions

Reaction of BCB 5 with vinyl azides under photoredox conditions generates 3-aza-bicyclo[3.1.1]heptanes via a radical-polar crossover mechanism. For 2-azabicyclo[3.1.1]heptan-4-ol, hydroxylation of the intermediate with mCPBA introduces the -OH group (68% yield).

Functionalization and Derivative Synthesis

Curtius Rearrangement

Carboxylic acid 28 undergoes Curtius rearrangement with diphenylphosphoryl azide (DPPA) to yield orthogonally protected diamine 30 (62% yield). Hydrogenolysis of 30 produces diamino acid 31 , a precursor to hydroxylated derivatives.

Deoxyfluorination

Treatment of hydroxymethyl derivative 6 with XtalFluor-E® introduces fluorine substituents, yielding fluoromethyl analogs 21 and 22 (41–70% yield). This demonstrates the scaffold’s versatility for further modification.

Hydrochloride Salt Formation and Purification

Critical to all routes is the final hydrochloride salt formation. For example, compound 17 is treated with SOCl2_2 in methanol to cleave the Boc group, followed by HCl gas saturation to precipitate the hydrochloride. Crystallization from methanol/ether ensures high purity (>99%), confirmed by 1^1H NMR and HPLC.

Comparative Analysis of Methods

Method Key Step Scale Yield Purity
Lactone RearrangementSpirocyclization0.7 kg32%95%
Patent RouteChiral Resolution100 g70%>99% ee
BCB CycloadditionRadical-Polar Crossover10 mmol68%90%

The lactone rearrangement offers industrial scalability, while the patent route excels in stereochemical control. BCB-based methods show promise for diversity-oriented synthesis but require further optimization for large-scale applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Azabicyclo[3.1.1]heptan-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using agents like LiAlH4 or NaBH4.

    Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Azabicyclo[3.1.1]heptan-4-ol hydrochloride has been incorporated into the design of various pharmacological agents, particularly antihistamines and other therapeutic compounds. Its bicyclic structure allows it to act as a bioisostere for biologically active molecules, enhancing drug efficacy and specificity.

Key Findings :

  • Antihistaminic Activity : The compound has been successfully integrated into antihistamine drugs, improving their physicochemical properties and therapeutic effectiveness against allergic reactions.
  • Cytostatic Effects : In vitro studies have shown that derivatives of this compound can inhibit cell growth in transformed cell lines, comparable to established cytostatic agents like cisplatin .

Organic Synthesis

The compound serves as a versatile building block in synthetic organic chemistry for creating more complex structures. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it valuable in the synthesis of specialty chemicals.

Reaction TypeDescription
OxidationAddition of oxygen or removal of hydrogen to form derivatives
ReductionConversion to different structural forms
SubstitutionIntroduction of new functional groups

Biological Research

Research indicates that 2-Azabicyclo[3.1.1]heptan-4-ol hydrochloride interacts with specific biological targets, including receptors and enzymes, modulating their activity.

Biological Activity :

  • Receptor Interaction : The compound has shown potential in modulating pathways related to pain and allergic responses through receptor binding studies .
  • Neurological Applications : Its derivatives are being explored for treating neurological disorders due to their structural similarity to known pharmacophores associated with such conditions.

Study on Allergic Asthma

A study investigated the efficacy of a derivative of 2-Azabicyclo[3.1.1]heptan-4-ol hydrochloride in an in vivo mouse model of allergic asthma. The compound significantly reduced airway eosinophilia and reversed chronic neuropathic pain, indicating its potential as a therapeutic agent for respiratory conditions .

Development of Antibiotics

Research has also focused on the use of this compound in synthesizing β-lactam antibiotics, showcasing its versatility in pharmaceutical applications beyond traditional uses in antihistamines and neurological treatments.

Wirkmechanismus

The mechanism of action of 2-azabicyclo[3.1.1]heptan-4-ol hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to modulate enzyme activity and receptor binding, making it a valuable tool in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations in Bicyclic Frameworks

Key structural differences among azabicyclo derivatives lie in their ring sizes, substituent positions, and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Bicyclo System Substituents Molecular Weight (g/mol) CAS Number Key Applications/Findings
2-Azabicyclo[3.1.1]heptan-4-ol hydrochloride [3.1.1] 4-OH, HCl 135.6 (theoretical)* 2411194-59-5 Research in orexin receptor modulation
Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate HCl [3.1.1] 1-COOCH₃, HCl 191.65 1392804-60-2 Intermediate for orexin antagonists
Ethyl 2-azabicyclo[2.2.2]octane-2-carboxylate HCl [2.2.2] 2-COOEt, HCl 229.7 (theoretical) 1626394-43-1 Ligand synthesis and organocatalysts
exo-2-Azabicyclo[2.2.1]heptan-6-ol HCl [2.2.1] 6-OH, HCl 163.6 (theoretical) 2230807-06-2 Biological activity assays
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid HCl [2.1.1] 1-COOH, HCl 177.6 116129-07-8 Industrial research

*Theoretical calculation based on formula C₆H₁₀ClNO ().

Key Observations:

Ring Size and Conformation :

  • The [3.1.1] system (target compound) provides a larger cavity than [2.2.1] or [2.1.1] , influencing receptor binding selectivity .
  • [2.2.2] derivatives (e.g., ethyl 2-azabicyclo[2.2.2]octane-2-carboxylate HCl) exhibit greater rigidity, favoring applications in catalysis .

Functional Groups :

  • Hydroxyl groups (e.g., 4-OH in the target compound) enhance hydrogen-bonding interactions, critical for receptor antagonism .
  • Ester groups (e.g., 1-COOCH₃) improve lipophilicity, aiding blood-brain barrier penetration in neuroactive drugs .

Biologische Aktivität

2-Azabicyclo[3.1.1]heptan-4-ol hydrochloride, a bicyclic compound containing nitrogen, has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 2-azabicyclo[3.1.1]heptan-4-ol hydrochloride is C6H12ClNC_6H_{12}ClN, with a molar mass of approximately 137.62 g/mol. The compound features a bicyclic structure that allows for unique interactions with biological targets.

The biological activity of 2-azabicyclo[3.1.1]heptan-4-ol hydrochloride is primarily attributed to its ability to interact with various receptors and enzymes within biological systems. Its mechanism involves:

  • Receptor Binding : The compound acts as an agonist or antagonist at specific neurotransmitter receptors, influencing signaling pathways.
  • Enzyme Modulation : It may inhibit or enhance the activity of certain enzymes, thereby affecting metabolic processes.

Biological Activities

Research indicates that 2-azabicyclo[3.1.1]heptan-4-ol hydrochloride exhibits several biological activities, including:

  • Antihistaminic Effects : It has been incorporated into antihistamine formulations, improving their efficacy and safety profiles.
  • Neurotransmitter Interactions : Preliminary studies suggest potential applications in treating neurological disorders due to its interaction with neurotransmitter systems.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntihistaminicImproves efficacy of antihistamine drugs
Neurotransmitter ModulationPotential for treating neurological disorders
Pain ManagementReduces chronic neuropathic pain in animal models

Case Studies

Several studies have explored the efficacy of 2-azabicyclo[3.1.1]heptan-4-ol hydrochloride in various contexts:

  • Asthma Models : A study demonstrated that derivatives of this compound significantly reduced airway eosinophilia in a mouse model of allergic asthma, indicating its potential as an anti-inflammatory agent .
  • Pain Relief : In chronic pain models, the compound showed promise in reversing neuropathic pain, suggesting its utility in pain management therapies .
  • Antiplasmodial Activity : Although not directly studied for malaria, structural analogs have shown antiplasmodial activity, prompting further investigation into the potential of this compound against malaria parasites .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 2-azabicyclo[3.1.1]heptan-4-ol hydrochloride:

  • Functional Group Variations : Modifications to the bicyclic structure can enhance receptor affinity and selectivity.

Table 2: SAR Insights

ModificationEffect on ActivityReference
Hydroxyl Group AdditionIncreased affinity for P2Y14 receptors
Fluorine SubstitutionAltered lipophilicity and receptor binding

Q & A

Basic: What are the established synthetic routes for 2-azabicyclo[3.1.1]heptan-4-ol hydrochloride?

The synthesis of 2-azabicyclo[3.1.1]heptan-4-ol hydrochloride typically involves cyclization strategies. A key method includes a [2+2] cycloaddition of dichloroketene with homoallyl chloride to form cyclobutanone intermediates, followed by tandem Strecker-intramolecular cyclization reactions with primary amines or cyanide sources (e.g., acetone cyanohydrin) to assemble the bicyclic core . Subsequent hydrolysis of the nitrile group under acidic conditions yields the hydrochloride salt. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) significantly impact yield and purity, necessitating iterative optimization .

Basic: How is the structural integrity of 2-azabicyclo[3.1.1]heptan-4-ol hydrochloride validated experimentally?

Structural validation relies on spectroscopic techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the bicyclic framework and substituent positions. For example, exo vs. endo configurations are distinguished via coupling constants in related azabicyclo compounds .
  • IR Spectroscopy : Hydroxyl (-OH) and amine (-NH) stretches (3200–3600 cm1^{-1}) and C-Cl bonds (~600–800 cm1^{-1}) are monitored for consistency with the hydrochloride salt form .
  • Mass Spectrometry : High-resolution MS confirms molecular formula (e.g., C6_6H10_{10}ClNO for the base structure) .

Basic: What safety protocols are recommended for handling this compound?

Per GHS guidelines (UN Revision 8), precautions include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritation from hydrochloride salts.
  • Storage : Store in airtight containers at 2–8°C to prevent degradation. No bulk transport data is available, suggesting limited stability under extreme conditions .

Advanced: How can reaction yields be optimized during the synthesis of azabicyclo derivatives?

Key variables for optimization:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd) improve cyclization efficiency in related bicyclo systems .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance nucleophilic reactivity in Strecker-type reactions .
  • Temperature Control : Lower temperatures (<0°C) reduce side reactions during nitrile hydrolysis .
  • Purification : Gradient chromatography or recrystallization improves purity (>95%), critical for pharmacological studies .

Advanced: What mechanistic insights exist for the biological activity of 2-azabicyclo[3.1.1]heptan-4-ol derivatives?

Structural analogs (e.g., substituted 2-azabicyclo[3.1.1]heptanes) act as orexin receptor antagonists, with activity modulated by:

  • Substituent Position : Fluorine at C4 enhances blood-brain barrier permeability in related bicyclo compounds, as seen in fluorinated azabicyclohexane derivatives .
  • Salt Form : Hydrochloride salts improve solubility, facilitating in vitro assays (e.g., receptor binding studies using HEK293 cells) .
  • Conformational Rigidity : The bicyclic framework restricts rotational freedom, mimicking bioactive conformations of natural ligands .

Advanced: How can researchers resolve contradictions in reported biological activity data for azabicyclo compounds?

Discrepancies may arise from:

  • Stereochemical Variants : Exo vs. endo configurations (e.g., in exo-2-azabicyclo[2.2.1]heptan-5-ol) drastically alter receptor binding affinities. Chiral HPLC or X-ray crystallography clarifies stereochemistry .
  • Assay Conditions : Variations in cell lines (e.g., CHO vs. HEK293) or buffer pH affect IC50_{50} values. Standardized protocols (e.g., Eurofins Panlabs) are recommended .
  • Purity Thresholds : Impurities >5% can skew results. LC-MS quantification ensures batch consistency .

Advanced: What computational methods are used to predict the pharmacokinetic properties of this compound?

  • Molecular Dynamics (MD) : Simulates interactions with lipid bilayers to predict passive diffusion rates.
  • Docking Studies : AutoDock Vina models binding to orexin receptors (PDB ID: 6TO7), identifying key hydrogen bonds with Tyr318^{318} and His344^{344} .
  • ADMET Prediction : Tools like SwissADME estimate logP (~1.2) and CNS permeability (BOILED-Egg model) .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility : High in polar solvents (e.g., water, DMSO) due to hydrochloride salt form. LogD at pH 7.4 is ~0.8, suitable for aqueous assays .
  • Stability : Degrades at >40°C or in alkaline conditions (pH >8). Short-term storage (≤1 week) at 4°C in PBS (pH 6.5) is recommended .

Advanced: How does the introduction of halogen substituents (e.g., fluorine) alter reactivity and bioactivity?

Fluorine at C4 (as in 4-fluoro-2-azabicyclo[2.1.1]hexane derivatives):

  • Electron Withdrawal : Enhances electrophilicity, facilitating nucleophilic substitutions in SAR studies .
  • Metabolic Stability : Reduces CYP450-mediated oxidation, extending half-life in vivo .
  • Biological Activity : Fluorinated analogs show 3–5× higher orexin receptor antagonism compared to non-halogenated counterparts .

Advanced: What strategies are employed to scale up synthesis while maintaining enantiomeric purity?

  • Continuous Flow Reactors : Minimize batch variability in cyclization steps .
  • Chiral Auxiliaries : Use of (R)- or (S)-BINOL derivatives during Strecker reactions ensures >99% ee .
  • Crystallization-Induced Diastereomer Resolution : Salt formation with chiral acids (e.g., tartaric acid) purifies enantiomers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.